molecular formula C8H8F3NO2 B1316265 (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol CAS No. 103577-65-7

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

Cat. No.: B1316265
CAS No.: 103577-65-7
M. Wt: 207.15 g/mol
InChI Key: KALPHRBHKDXGQH-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C8H8F3NO2 This compound features a pyridine ring substituted with a trifluoroethoxy group at the 4-position and a hydroxymethyl group at the 2-position

Biochemical Analysis

Biochemical Properties

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions is often mediated by the trifluoroethoxy group, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This binding is often facilitated by the trifluoroethoxy group, which enhances the compound’s affinity for certain enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The trifluoroethoxy group may enhance the compound’s ability to cross cell membranes, facilitating its distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other strong bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALPHRBHKDXGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565175
Record name [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103577-65-7
Record name [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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